4-Chloropyrimidine-2-carbonitrile

Description

Foundational Aspects of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is composed of a six-membered ring with two nitrogen atoms at positions 1 and 3. numberanalytics.com This fundamental structure is a cornerstone of heterocyclic chemistry, primarily due to its presence in a vast array of biologically significant molecules. numberanalytics.comslideshare.net The pyrimidine scaffold is integral to the structure of nucleic acids, forming the basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. numberanalytics.commdpi.comnih.gov

The inherent biological significance of the pyrimidine core has made its derivatives a central focus of medicinal and organic chemists. nih.govresearchgate.net These compounds exhibit a wide spectrum of pharmacological activities, and the pyrimidine motif is found in numerous FDA-approved drugs. nih.gov The synthetic versatility of the pyrimidine ring allows for the creation of a large number of structurally diverse derivatives, making it a privileged scaffold in drug discovery and development. researchgate.net Researchers continue to explore the chemical space of pyrimidine scaffolds to develop novel therapeutic agents. nih.gov

Strategic Importance of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines are of particular strategic importance in synthetic organic chemistry. The introduction of a halogen atom onto the pyrimidine ring creates a reactive site that facilitates further molecular modifications. nih.govacs.org The halogen, typically chlorine or bromine, acts as an effective leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at specific positions on the pyrimidine core.

This synthetic utility makes halogenated pyrimidines valuable building blocks for the construction of more complex, highly functionalized pyrimidine derivatives. thieme.de Their use is a common strategy in the synthesis of compounds for medicinal chemistry research, where the goal is to explore the structure-activity relationships of new molecular entities. nih.gov The ability to selectively introduce different substituents allows for the fine-tuning of the biological and physical properties of the target molecules.

Defining the Academic Research Scope for 4-Chloropyrimidine-2-carbonitrile

The academic research scope for this compound is primarily as a specialized building block in organic synthesis, particularly for the creation of novel heterocyclic compounds. Its bifunctional nature, possessing both a reactive chlorine atom and a nitrile group, allows for a range of chemical transformations. The chlorine at the 4-position is susceptible to nucleophilic displacement, while the nitrile group at the 2-position can undergo various reactions, such as hydrolysis, reduction, or cycloaddition. This dual reactivity makes it a versatile intermediate for the synthesis of diverse pyrimidine-based scaffolds, which are of interest in medicinal chemistry and materials science.

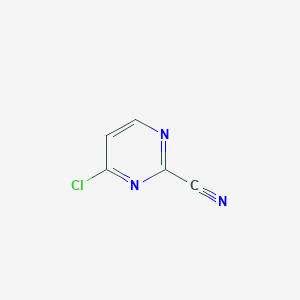

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound . sigmaaldrich.comnih.gov The structure consists of a central pyrimidine ring. A chlorine atom is substituted at the 4-position of the ring, and a carbonitrile (-C≡N) group is attached to the 2-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.comnih.gov |

| CAS Number | 898044-48-9 echemi.comsigmaaldrich.com |

| Molecular Formula | C₅H₂ClN₃ echemi.comabovchem.com |

| Molecular Weight | 139.54 g/mol nih.govabovchem.com |

| Canonical SMILES | C1=CN=C(N=C1Cl)C#N nih.gov |

| InChI Key | AKONCVZBQYODEU-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Cytosine |

| Thymine |

| Uracil |

| Guanidine hydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKONCVZBQYODEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671669 | |

| Record name | 4-Chloropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-48-9 | |

| Record name | 4-Chloropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Chloropyrimidine 2 Carbonitrile

Established Synthetic Pathways to Pyrimidine (B1678525) Carbonitriles

Traditional methods for synthesizing pyrimidine carbonitriles, including 4-chloropyrimidine-2-carbonitrile, have historically relied on two main strategies: the introduction of a cyano group onto an activated pyrimidine precursor and the chlorination of a functionalized pyrimidine ring system.

Nucleophilic Cyanation Strategies on Activated Pyrimidine Precursors

Nucleophilic cyanation involves the displacement of a suitable leaving group on the pyrimidine ring by a cyanide nucleophile. This approach is a fundamental transformation in the synthesis of pyrimidine carbonitriles.

A common strategy involves the use of methylthiopyrimidine derivatives as precursors. The methylthio group can be activated for nucleophilic displacement. For instance, the oxidation of a methylthio group to a methylsulfonyl group creates a more reactive leaving group, facilitating its substitution by a cyanide ion. arkat-usa.org

In a related synthesis, a route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step process involved the initial displacement of the chloro groups, followed by oxidation of the methylthio group to a sulfone. arkat-usa.org The resulting sulfone was then displaced by a cyanide ion, and a final chlorination step yielded the target molecule. arkat-usa.org While this example leads to a different final product, the core strategy of using a methylthio-substituted pyrimidine as a precursor for cyanation is a key takeaway.

It has been noted that in some cases, the reaction of a chloropyrimidine with a cyanide salt can lead to unexpected products. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) or lithium cyanide in dimethylformamide resulted in the displacement of the methylthio group rather than the intended chloro group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This highlights the nuanced reactivity of substituted pyrimidines and the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Chlorination Techniques for Pyrimidine Ring System Functionalization

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved through the chlorination of a corresponding hydroxypyrimidine precursor.

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used method for preparing chlorinated pyrimidines. nih.govresearchgate.net This procedure has been in use for over a century and generally involves heating the hydroxy-containing substrate in an excess of POCl₃, often in the presence of an organic base. nih.govresearchgate.net

More recent advancements have focused on improving the efficiency and environmental footprint of this chlorination reaction. A solvent-free protocol has been developed for the large-scale chlorination of hydroxypyrimidines using an equimolar amount of POCl₃. nih.govresearchgate.net This method involves heating the substrate with one equivalent of POCl₃ and one equivalent of pyridine (B92270) as a base in a sealed reactor at high temperatures (140–160 °C). nih.govresearchgate.net This approach has been shown to be applicable to a variety of hydroxylated nitrogen-containing heterocycles and provides high yields and purity of the chlorinated products. nih.gov

The table below summarizes the results of the equimolar chlorination of various substituted hydroxypyrimidines, demonstrating the general applicability of this improved method.

| Starting Material | Scale | Product | Yield (%) |

| 4-Hydroxy-6-methylpyrimidine | 44 g | 4-Chloro-6-methylpyrimidine | 94 |

| 4,6-Dihydroxypyrimidine | 49 g | 4,6-Dichloropyrimidine | 96 |

| 5-Bromo-2,4-dihydroxypyrimidine | 54 g | 5-Bromo-2,4-dichloropyrimidine | 86 |

This data is derived from a study on large-scale solvent-free chlorination and illustrates the efficiency of the method on related pyrimidine structures. researchgate.net

Contemporary and Efficiency-Driven Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. These include the use of microwave irradiation to accelerate reactions and the development of multi-component, one-pot reactions that reduce the number of synthetic steps and purification procedures.

Microwave-Assisted Synthetic Protocols for Pyrimidine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govnih.govjaveriana.edu.coacs.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives. nih.govnih.govjaveriana.edu.coacs.org

For example, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines. acs.org While not directly producing this compound, this demonstrates the potential of microwave irradiation to facilitate complex heterocyclic syntheses. In another study, the synthesis of 2-amino-4,6-diarylpyrimidines was achieved using a microwave-assisted Biginelli-type reaction under solvent-free conditions, showcasing a green chemistry approach. javeriana.edu.co

A general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloro-pyrimidine with a substituted amine in the presence of a base under microwave irradiation at 120–140 °C for 15–30 minutes. nih.gov This highlights the speed and efficiency of microwave-assisted protocols in the functionalization of chloropyrimidines.

Multi-Component and One-Pot Reactions in Pyrimidine Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. google.comias.ac.in The synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through a one-pot reaction of benzaldehyde, malononitrile, and urea (B33335) or thiourea (B124793) under solvent-free conditions using ammonium (B1175870) chloride as a catalyst. ias.ac.in

While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of one-pot synthesis are highly relevant to its efficient production. The direct condensation of cyanic acid derivatives with N-vinyl/aryl amides has been shown to afford C4-heteroatom substituted pyrimidines, which could potentially be adapted for the synthesis of the target molecule. organic-chemistry.org

Precursors and Reagents Employed in this compound Synthesis

A common and effective precursor is 4,6-dichloro-2-(methylthio)pyrimidine . This starting material is advantageous due to its commercial availability and the reactivity of its chloro and methylthio groups, which can be selectively manipulated. Another significant precursor is 4-chloropyridine N-oxide . This compound provides a different synthetic route, often involving a cyanation step. For certain synthetic pathways, 2,4-diamino-6-hydroxypyrimidine is also utilized as a foundational molecule.

The transformation of these precursors into the target compound necessitates the use of specific reagents. Chlorinating agents are crucial for introducing the chlorine atom at the 4-position. Commonly employed chlorinating agents include phosphoryl chloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) . These reagents are effective in converting hydroxyl or other leaving groups into a chloro substituent. For the introduction of the nitrile group, trimethylsilanecarbonitrile (TMSCN) is a widely used and efficient cyanating agent. In some synthetic schemes, N-chlorosuccinimide (NCS) is used for chlorination, particularly when a milder electrophilic chlorinating agent is required.

The following interactive table summarizes the key precursors and reagents used in the synthesis of this compound.

| Role | Compound Name | Function |

| Precursor | 4,6-dichloro-2-(methylthio)pyrimidine | Starting material for multi-step synthesis |

| Precursor | 4-chloropyridine N-oxide | Starting material for cyanation reactions |

| Precursor | 2,4-diamino-6-hydroxypyrimidine | Foundational molecule for building the pyrimidine core |

| Reagent | Phosphoryl chloride (POCl₃) | Chlorinating agent |

| Reagent | Sulfuryl chloride (SO₂Cl₂) | Chlorinating agent |

| Reagent | Trimethylsilanecarbonitrile (TMSCN) | Cyanating agent |

| Reagent | N-chlorosuccinimide (NCS) | Electrophilic chlorinating agent |

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters. These include temperature, solvent, and the stoichiometry of the reactants.

Temperature plays a critical role in these synthetic transformations. For chlorination reactions using phosphoryl chloride or sulfuryl chloride, reflux conditions are often employed, with temperatures typically ranging from 80°C to 100°C. These elevated temperatures are necessary to drive the reaction to completion. For instance, the conversion of a hydroxyl-pyrimidine to a chloropyrimidine using POCl₃ is often carried out at reflux. Similarly, chlorination with NCS may also require elevated temperatures, such as 118°C in acetic acid, to achieve a high yield. arkat-usa.org

The choice of solvent is another crucial factor. Anhydrous solvents are generally preferred to prevent unwanted side reactions, particularly when using moisture-sensitive reagents like POCl₃ and SO₂Cl₂. Dichloromethane and acetonitrile (B52724) are commonly used solvents for chlorination steps, providing a suitable reaction medium without interfering with the reagents. nih.gov The solvent can also influence the reactivity of the species involved; for example, polar aprotic solvents can facilitate nucleophilic substitution reactions.

Stoichiometry , or the molar ratio of the reactants, must be carefully controlled to maximize the formation of the desired product and minimize the formation of byproducts. In many procedures, an excess of the chlorinating or cyanating agent is used to ensure the complete conversion of the starting material. For example, in the chlorination of a pyrimidine precursor, a 1:3 molar ratio of the precursor to POCl₃ may be used to enhance reactivity.

The following interactive table provides examples of reaction conditions that have been optimized for the synthesis of related chloropyrimidine carbonitriles, which can be extrapolated to the synthesis of this compound.

| Parameter | Condition | Purpose | Reference |

| Temperature | 80-100°C (Reflux) | To ensure complete chlorination with POCl₃ or SO₂Cl₂. | nih.gov |

| Temperature | 118°C | For regioselective chlorination using NCS in acetic acid. | arkat-usa.org |

| Solvent | Dichloromethane (anhydrous) | Inert solvent for chlorination reactions. | nih.gov |

| Solvent | Acetonitrile (anhydrous) | Inert solvent for chlorination reactions. | nih.gov |

| Stoichiometry | 1:3 molar ratio (precursor:POCl₃) | To enhance the reactivity and ensure complete conversion. |

By carefully controlling these parameters, chemists can significantly improve the efficiency of the synthesis, leading to higher yields and a purer final product, which is crucial for its subsequent use in the development of more complex molecules.

Reactivity Profiles and Mechanistic Investigations of 4 Chloropyrimidine 2 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This inherent reactivity is further modulated by the electronic effects of the chloro and nitrile substituents, leading to specific reactivity profiles.

Position-Specific Reactivity of the Chloro Substituent

In nucleophilic aromatic substitution (SNAr) reactions involving pyrimidines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The intermediate resulting from attack at C4 can delocalize the negative charge onto the adjacent nitrogen atom, a more electronegative and thus more stabilizing location than carbon.

While specific kinetic data for the nucleophilic displacement of the chloro group in 4-chloropyrimidine-2-carbonitrile is not extensively documented in publicly available literature, the general principles of pyrimidine chemistry strongly suggest a high reactivity at the C4 position. This is a common feature observed in various 4-halopyrimidines, which readily undergo substitution with a wide range of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 4-Halopyrimidines

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 4-Aminopyrimidine derivatives | Typically in a solvent such as ethanol or DMF, often with a base. | General textbook knowledge |

| Alkoxides | 4-Alkoxypyrimidine derivatives | Reaction with sodium or potassium alkoxides in the corresponding alcohol. | General textbook knowledge |

| Thiolates | 4-(Alkyl/Aryl)thiopyrimidine derivatives | Reaction with thiols in the presence of a base. | General textbook knowledge |

This table represents generalized reactivity patterns for 4-halopyrimidines and is expected to be applicable to this compound based on established principles of pyrimidine chemistry.

Influence of the Nitrile Group on Electrophilic Character of the Pyrimidine Ring

The nitrile group at the 2-position of this compound plays a crucial role in enhancing the electrophilic character of the pyrimidine ring. As a potent electron-withdrawing group, the cyano moiety further depletes the electron density of the aromatic system, making it even more susceptible to nucleophilic attack. This activating effect is particularly pronounced at the C4 and C6 positions, which are para and ortho to the nitrile group, respectively.

The presence of the nitrile group is expected to significantly increase the rate of nucleophilic substitution at the C4 position compared to an unsubstituted 4-chloropyrimidine. This is a well-established principle in SNAr reactions, where electron-withdrawing groups in positions that can stabilize the anionic intermediate through resonance or induction accelerate the reaction.

Mechanistic Elucidation of Nucleophilic Displacement in Pyrimidine Systems

The mechanism of nucleophilic aromatic substitution on the pyrimidine core generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloro substituent at C4), leading to the formation of a tetrahedral intermediate. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

Formation of the Meisenheimer Complex: The negative charge of the intermediate is delocalized over the pyrimidine ring, with significant contributions from resonance structures that place the charge on the electronegative nitrogen atoms. The stability of this complex is a key factor in determining the reaction rate. The electron-withdrawing nitrile group at the C2 position further stabilizes this intermediate, thereby facilitating the reaction.

Departure of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.

This stepwise mechanism is the generally accepted pathway for SNAr reactions on a wide variety of electron-deficient aromatic and heteroaromatic systems, including substituted pyrimidines.

Coupling Reactions and Metal-Catalyzed Transformations

The chloro substituent in this compound also serves as a handle for various metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are invaluable methods for the functionalization of haloheterocycles. While specific examples detailing the use of this compound in these reactions are not extensively reported, the general reactivity of chloropyrimidines suggests its suitability as a substrate. The C4 position is typically the more reactive site in such transformations.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product | Typical Catalyst System |

| Suzuki-Miyaura | Aryl- or vinylboronic acid/ester | 4-Aryl/vinyl-pyrimidine-2-carbonitrile | Pd(0) catalyst (e.g., Pd(PPh3)4) and a base |

| Heck | Alkene | 4-Alkenyl-pyrimidine-2-carbonitrile | Pd(0) or Pd(II) catalyst and a base |

| Sonogashira | Terminal alkyne | 4-Alkynyl-pyrimidine-2-carbonitrile | Pd(0) catalyst, a copper(I) co-catalyst, and a base |

This table outlines potential applications based on the known reactivity of chloropyrimidines in palladium-catalyzed cross-coupling reactions.

Photoinduced Alkylation of Pyrimidine Carbonitriles

Photoinduced reactions offer an alternative pathway for the functionalization of pyrimidines. While research specifically on the photoinduced alkylation of this compound is limited, studies on related pyrimidine systems have demonstrated the feasibility of such transformations. For instance, the photoinduced coupling of pyrimidines with alkyl radicals generated from various precursors can lead to the formation of C-alkylated products. The nitrile group, with its electron-withdrawing nature, can influence the regioselectivity of these radical additions. Further research is needed to explore the specific photochemical reactivity of this compound and its potential for selective alkylation.

Intramolecular Cyclization and Ring-Closing Reactions of this compound Derivatives

The this compound scaffold is a versatile building block in synthetic organic chemistry, offering multiple reactive sites for the construction of fused heterocyclic systems. The presence of the electrophilic carbon at the 4-position (attached to the chlorine atom) and the cyano group at the 2-position allows for a variety of intramolecular cyclization reactions, leading to the formation of novel bicyclic and polycyclic compounds with potential applications in medicinal chemistry and materials science.

Derivatives of this compound, appropriately substituted with a nucleophilic moiety, can undergo intramolecular reactions to form fused pyrimidine structures. The strategy typically involves an initial nucleophilic substitution at the C4 position, followed by a subsequent ring-closing reaction involving the cyano group at C2.

A common approach involves the reaction of this compound with a binucleophile. For instance, a reactant containing both an amino and a hydroxyl or thiol group can first displace the chloride ion. The newly introduced nucleophilic group can then attack the carbon of the nitrile, leading to the formation of a five- or six-membered ring fused to the pyrimidine core. The nature of the final product is dictated by the length and flexibility of the linker between the two nucleophilic centers.

While specific studies on the intramolecular cyclization of derivatives of this compound are not extensively documented in publicly available literature, the reactivity of analogous cyanopyrimidine systems provides significant insight. For example, the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, has been achieved through the ring closure at the 5-cyano and 6-amino groups of 3-cyanopyridone derivatives nih.gov. This highlights the utility of the cyano group as an electrophilic partner in intramolecular cyclization reactions to build fused heterocyclic systems nih.gov.

In a similar vein, eco-friendly synthetic routes have been developed for imidazoles and oxazoles through the intramolecular cyclization of cyano and carbonyl groups in N,N-disubstituted cyanamides bearing a pyrimidine moiety nih.gov. These reactions demonstrate the propensity of the cyano group on a pyrimidine ring to participate in ring-forming processes nih.gov.

The following table provides a generalized example of an intramolecular cyclization reaction based on the reactivity of related cyanopyrimidine derivatives.

| Reactant | Reagent/Conditions | Product | Research Finding |

| 4-(2-aminoethylamino)-pyrimidine-2-carbonitrile | Heat, Acid or Base catalyst | 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine | This reaction exemplifies a potential pathway for the cyclization of a 4-substituted-2-cyanopyrimidine. The amino group attacks the nitrile to form a fused five-membered ring. |

Acid-Base Interactions and Protonation Equilibria within Pyrimidine Carbonitrile Systems

The acid-base properties of pyrimidine and its derivatives are of fundamental importance, influencing their reactivity, solubility, and biological activity. The pyrimidine ring contains two nitrogen atoms, which are basic and susceptible to protonation. However, the basicity of these nitrogen atoms is significantly modulated by the electronic effects of substituents on the ring.

In the case of this compound, both the chloro and the carbonitrile groups are strongly electron-withdrawing. These groups significantly reduce the electron density of the pyrimidine ring, thereby decreasing the basicity of the nitrogen atoms. Consequently, this compound is expected to be a very weak base, requiring a strong acid for protonation.

Studies on related pyrimidine systems support this expectation. The potential for protonation of nitrogen atoms in diazine and benzodiazine systems provides a mechanism for developing new sensing and luminescent materials, as their photophysical properties are often sensitive to pH changes acs.orgsemanticscholar.orgnih.gov. For instance, the protonation of the pyrimidine ring in a series of 2-(2′-hydroxyphenyl)pyrimidines by trifluoroacetic acid was found to inhibit the excited-state intramolecular proton transfer (ESIPT) process, leading to a reversible change in fluorescence acs.orgsemanticscholar.orgnih.gov. This demonstrates that protonation of the pyrimidine nitrogen does occur, and it has a profound effect on the electronic structure of the molecule acs.orgsemanticscholar.orgnih.gov.

Furthermore, research on the protonation of 2,4,6-triaminopyrimidine derivatives has shown that protonation can occur not only at the ring nitrogen (N1) but also at the carbon atom at the 5-position (C5) nih.gov. The site of protonation is influenced by a combination of steric and electronic effects of the substituents nih.gov. While the electron-donating amino groups in 2,4,6-triaminopyrimidine favor protonation, the electron-withdrawing groups in this compound would disfavor it. The primary sites for protonation in this compound are expected to be the ring nitrogens.

The table below summarizes the expected effects of substituents on the basicity of the pyrimidine ring.

| Compound | Substituents | Expected pKa of Conjugate Acid | Rationale |

| Pyrimidine | None | ~1.3 | Reference compound with inherent weak basicity. |

| 2,4,6-Triaminopyrimidine | Three amino groups (-NH2) | Higher than Pyrimidine | The electron-donating nature of the amino groups increases the electron density on the ring nitrogens, enhancing their basicity nih.gov. |

| This compound | One chloro group (-Cl), One carbonitrile group (-CN) | Lower than Pyrimidine | The strong electron-withdrawing nature of both the chloro and carbonitrile groups significantly reduces the electron density of the pyrimidine ring, thereby decreasing the basicity of the nitrogen atoms. |

Advanced Derivatization Strategies and Functionalization of 4 Chloropyrimidine 2 Carbonitrile

Chemical Transformations of the Nitrile Moiety

The nitrile group of 4-chloropyrimidine-2-carbonitrile can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to introduce carboxylic acid, amide, amine, and various heterocyclic functionalities.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. chemguide.co.uk This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Acid Hydrolysis: Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid, leads to the formation of a carboxylic acid. chemguide.co.uklibretexts.org In the case of this compound, this would result in the formation of 4-chloropyrimidine-2-carboxylic acid. The initial product is an ammonium (B1175870) salt, which, in the acidic medium, is protonated to yield the free carboxylic acid. chemguide.co.uk

Alkaline Hydrolysis: Conversely, heating a nitrile under reflux with an alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org The partial hydrolysis of nitriles to amides can be achieved under milder basic conditions, often with careful monitoring to prevent further hydrolysis to the carboxylic acid. commonorganicchemistry.com The use of reagents like urea-hydrogen peroxide in an alkaline solution provides a mild method for this conversion. commonorganicchemistry.com Transition metal complexes have also been explored for the hydration of nitriles to primary amides under neutral or mild conditions. orgsyn.org Another approach is transfer hydration, which uses amides or aldoximes as water surrogates. nii.ac.jp

Table 1: Hydrolysis Reactions of Nitriles

| Reaction Type | Reagents | Primary Product |

|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Alkaline Hydrolysis | Alkali (e.g., NaOH), Heat | Carboxylate Salt |

| Partial Hydrolysis | Mild Base (e.g., NaOH), Mild Heat | Amide |

| Mild Hydration | Urea-Hydrogen Peroxide, Alkali | Amide |

| Transfer Hydration | Amides or Aldoximes, Metal Catalyst | Amide |

Reductions and Amination Reactions

The nitrile group is readily reducible to a primary amine, providing a key route for introducing an aminomethyl group. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the corresponding primary amine after an aqueous workup. libretexts.org Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to effectively reduce a variety of nitriles to primary amines. organic-chemistry.org

Cycloaddition Reactions Involving the Nitrile Group

Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems. libretexts.org While the direct participation of the nitrile group in common cycloaddition reactions like the Diels-Alder reaction is less typical, it can be involved in other types of cycloadditions. For instance, nitriles can react with 1,3-dipoles in dipolar cycloaddition reactions to form five-membered heterocycles. The nitrile group can also be a precursor to other functionalities that are more reactive in cycloadditions.

Functional Group Interconversions at the Chloro Position

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent site for introducing a wide array of functional groups.

Displacement with Nitrogen-Containing Nucleophiles

The reaction of 4-chloropyrimidines with nitrogen-containing nucleophiles, such as primary and secondary amines, is a widely used and important reaction in pyrimidine chemistry. researchgate.netarkat-usa.org This reaction typically proceeds via an SNAr mechanism to yield substituted aminopyrimidines. For instance, 2-amino-4-chloropyrimidine (B19991) derivatives can be synthesized by reacting 2-amino-4-chloropyrimidine with various substituted amines in the presence of a base like triethylamine, often under microwave irradiation to accelerate the reaction. nih.gov The reactivity of chloropyrimidines in these displacement reactions can be influenced by the presence of other activating or deactivating groups on the pyrimidine ring. arkat-usa.org Acid catalysis can also facilitate these amination reactions in some cases. preprints.org

Table 2: Examples of Nucleophilic Displacement of Chlorine by Amines

| Amine Nucleophile | Product |

|---|---|

| 4-methylpiperazine | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine nih.gov |

| 4-(pyrimidin-2-yl)piperazine | 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine nih.gov |

| 4-(2-fluorophenyl)piperazine | 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine nih.gov |

Formation of Ethers and Thioethers

The chloro group can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provides a general method for ether formation. youtube.comyoutube.com In the context of this compound, reaction with an alkoxide would lead to the corresponding 4-alkoxypyrimidine derivative.

Similarly, thioethers can be synthesized through the reaction of this compound with a thiol or a thiolate salt. beilstein-journals.org An alternative and often more convenient method for thioether synthesis involves the use of thiourea (B124793) as the sulfur source in reaction with an organic halide. taylorandfrancis.com 4-Pyrimidone-2-thioethers are valuable synthetic precursors for densely functionalized pyrimidines. nih.gov

Regioselective Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions is dictated by the electronic influence of the ring nitrogen atoms and the substituents. In principle, nucleophilic attack can occur at the C4 or C6 positions, which are activated by the ring nitrogens, or at the C2 and C5 positions. The presence of a good leaving group, the chloride ion, at the C4 position, and the strongly electron-withdrawing cyano group at the C2 position, further enhances the reactivity of the ring towards nucleophiles.

While specific studies on the regioselective functionalization of this compound are not extensively detailed in the surveyed literature, the general principles of pyrimidine chemistry allow for predictions regarding its reactivity. In many 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the C4 position. This preference is often attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms.

For instance, in the related compound, 2-chloro-4,6-diamino-5-cyanopyrimidine, the chloro group at the 2-position can be displaced by various amines, indicating the susceptibility of substituted chloropyrimidines to nucleophilic substitution. google.com Similarly, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group at the C4 position is readily displaced by a variety of nucleophiles. sharif.edu

It is important to note that the nature of the nucleophile, the solvent, and the reaction conditions can all influence the regiochemical outcome. For example, hard nucleophiles may favor attack at one position, while soft nucleophiles may prefer another.

To illustrate the potential for regioselective functionalization, the following table outlines the expected products from the reaction of this compound with various nucleophiles, based on general principles of pyrimidine reactivity.

| Nucleophile | Expected Major Product | Reaction Type |

| Ammonia | 4-Amino-2-cyanopyrimidine | SNAr |

| Primary/Secondary Amine | 4-(Alkyl/Aryl)amino-2-cyanopyrimidine | SNAr |

| Alkoxide | 4-Alkoxy-2-cyanopyrimidine | SNAr |

| Thiolate | 4-(Alkyl/Aryl)thio-2-cyanopyrimidine | SNAr |

Synthesis of Fused Polycyclic Pyrimidine Systems from this compound Precursors

The construction of fused polycyclic systems containing a pyrimidine ring is a cornerstone of medicinal chemistry, as these scaffolds are found in numerous pharmacologically active compounds. While the use of various pyrimidine derivatives as precursors for such syntheses is well-established, specific examples detailing the use of this compound in the formation of fused polycyclic systems are not extensively documented in the reviewed scientific literature.

However, the general strategies for the synthesis of important fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidines, provide a framework for how this compound could potentially be employed in similar transformations. These syntheses often involve the reaction of a substituted pyrimidine with a bifunctional reagent, leading to a cyclocondensation reaction.

For example, the synthesis of thieno[2,3-d]pyrimidines can be achieved by the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with a suitable pyrimidine precursor. nih.gov In a hypothetical scenario, this compound could potentially react with a bifunctional nucleophile, such as an amino alcohol or an amino thiol, where the amino group displaces the C4-chloro substituent, followed by an intramolecular cyclization involving the cyano group to form a new fused ring.

The synthesis of pyrrolo[2,3-d]pyrimidines, often referred to as 7-deazapurines, is of significant interest due to their biological activities. google.com A common route to these compounds involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. While specific methods starting from this compound are not described, one could envision a strategy where the C4 position is first functionalized with a group that can then participate in a cyclization to form the fused pyrrole ring.

Similarly, the synthesis of pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines has been reported via multi-component reactions involving 6-aminopyrimidine derivatives. sharif.edu

The following table summarizes some established methods for the synthesis of fused pyrimidine systems from various pyrimidine precursors, which could serve as a basis for the future development of synthetic routes starting from this compound.

| Fused System | General Synthetic Approach | Starting Pyrimidine Example |

| Thieno[2,3-d]pyrimidine | Cyclization of 2-acylaminothiophene-3-carboxamides. nih.gov | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine |

| Pyrrolo[2,3-d]pyrimidine | Cyclization of substituted 6-aminopyrimidines. | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (intermediate) |

| Pyrimido[4,5-b]quinoline | Multi-component reaction of 6-aminopyrimidines, aldehydes, and active methylene (B1212753) compounds. sharif.edu | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one |

Research Applications of 4 Chloropyrimidine 2 Carbonitrile in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

4-Chloropyrimidine-2-carbonitrile serves as a foundational building block in organic synthesis, primarily due to the reactivity of its chloro and cyano groups. biosynth.com The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide range of nucleophiles such as amines, alcohols, and thiols. smolecule.com This reactivity enables the straightforward introduction of diverse substituents onto the pyrimidine (B1678525) core, facilitating the assembly of complex molecular structures.

Furthermore, the compound can participate in various cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by reacting the chloro-substituent with aryl or vinyl boronic acids, leading to the synthesis of biaryl compounds. smolecule.com The compound is also amenable to cyclization reactions, which can be used to construct fused heterocyclic systems, many of which are biologically active. smolecule.com Its stability and compatibility with numerous reagents make it a reliable component in multi-step synthetic sequences aimed at producing complex target molecules. guidechem.com

Role in the Elaboration of Heterocyclic Scaffolds for Medicinal Chemistry Programs

The pyrimidine nucleus is a common feature in many biologically active compounds, and this compound provides a key entry point for creating diverse heterocyclic scaffolds for medicinal chemistry. arkat-usa.org Its derivatives have been widely explored for their therapeutic potential.

The pyrimidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs, including antibacterial and anticancer agents. arkat-usa.org this compound acts as a crucial precursor for pyrimidine-based pharmacophores, which are essential structural motifs responsible for a drug's biological activity. The ability to readily modify the pyrimidine ring at the 4-position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds in drug development programs. By serving as an intermediate, it facilitates the synthesis of libraries of pyrimidine derivatives for screening against various biological targets. thieme.de

The utility of this compound is demonstrated by its role as an intermediate in the synthesis of specific classes of bioactive agents. Research has shown that derivatives of this compound exhibit significant biological activities, including potential antiviral, antimicrobial, and anticancer effects. smolecule.com For example, it is a key starting material for creating compounds that act as protease inhibitors and receptor antagonists. The molecular hybridization of pyrimidine derivatives made possible by this intermediate has led to the development of novel drug candidates with enhanced biological profiles.

| Bioactive Agent Class | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| Antiviral Compounds | Infectious Diseases | Serves as a crucial intermediate for synthesizing derivatives with potential activity against various viruses. | |

| Anticancer Agents | Oncology | Used to create derivatives that show antiproliferative effects against cancer cell lines and can inhibit enzymes like cyclooxygenase (COX). | smolecule.com |

| Antimicrobial Agents | Infectious Diseases | Acts as a building block for compounds studied for their antibacterial and antifungal properties. | smolecule.com |

| Protease Inhibitors | Various | Gained prominence as a versatile intermediate in the synthesis of protease inhibitors. | |

| Receptor Antagonists | Various | Utilized in the synthesis of compounds designed to act as receptor antagonists. |

Contributions to Ligand Design and Organocatalysis

While direct applications of this compound in ligand design and organocatalysis are not extensively documented, the pyrimidine scaffold itself is of interest in these areas. Pyrimidine derivatives can be used to construct ligands for metal-catalyzed reactions. myuchem.com The nitrogen atoms in the pyrimidine ring can coordinate with metal centers, influencing the catalyst's electronic properties and reactivity. Iron-catalyzed and copper-catalyzed methods, for example, have been developed for the synthesis of various pyrimidine derivatives, highlighting the interaction between the heterocyclic core and metal catalysts. acs.orgmdpi.com

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, pyrimidine derivatives have been employed to create chiral catalysts. rsc.org For instance, diarylprolinol silyl (B83357) ethers have been used to catalyze the enantioselective aza-Michael reaction of pyrimidines to produce chiral acyclic nucleosides. rsc.org Given its reactive handles, this compound is a potential candidate for incorporation into more complex organocatalytic structures. biosynth.com

Applications in Agrochemical and Advanced Material Synthesis

Beyond pharmaceuticals, this compound has applications in the development of agrochemicals and advanced materials. smolecule.comguidechem.com

In agrochemistry, chlorinated pyrimidine derivatives are utilized in the creation of herbicides and pesticides due to their biological activity against plant pathogens. smolecule.comarkat-usa.org The compound serves as a versatile building block for constructing these crop protection agents. guidechem.com

In material science, derivatives of this compound are explored for creating advanced materials with specific electronic or optical properties. smolecule.com The unique electronic characteristics of the pyrimidine ring, combined with the ability to introduce various functional groups, allow for the tuning of these properties. For example, its derivatives have been used in the synthesis of fluorescent dyes and biosensors, leveraging the optical properties of the resulting molecules for use in fluorescence-based assays and imaging techniques. biosynth.com

Computational Chemistry and Theoretical Investigations of 4 Chloropyrimidine 2 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of pyrimidine (B1678525) derivatives and their chemical behavior.

Density Functional Theory (DFT) has become a standard and reliable computational method for studying pyrimidine systems. samipubco.comechemcom.com Functionals like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used in combination with basis sets such as 6-31G* or 6-311G++(d,p) to perform calculations. tandfonline.comresearchgate.net These studies typically begin by optimizing the molecular geometry to find the most stable, lowest-energy conformation of the molecule. echemcom.com

For pyrimidine derivatives, DFT calculations are used to determine a range of properties:

Structural Parameters: Bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data from X-ray crystallography to validate the computational model. jchemrev.com

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be computed to understand the stability and feasibility of chemical reactions. jchemrev.com

These computational approaches have proven invaluable for a wide array of pyrimidine derivatives, providing foundational knowledge on their structural and electronic characteristics. samipubco.comechemcom.combohrium.com

The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The analysis of these orbitals is crucial for understanding the chemical behavior of 4-chloropyrimidine-2-carbonitrile.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the chlorine atom.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the electron-deficient pyrimidine ring, significantly influenced by the electron-withdrawing cyano (-CN) group. The carbon atoms adjacent to the ring nitrogens and the carbon of the nitrile group are potential sites for nucleophilic attack.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. chemrxiv.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

The electron density distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the charge distribution within the molecule. For this compound, the electronegative nitrogen atoms of the pyrimidine ring, the chlorine atom, and the nitrogen of the cyano group create regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic interaction. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit positive potential (electron-poor).

Table 1: Significance of Frontier Molecular Orbitals in this compound

| Parameter | Significance for this compound | Implication for Reactivity |

| HOMO Energy | Indicates the molecule's electron-donating capability. | A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. | A lower LUMO energy suggests a greater tendency to accept electrons from a nucleophile. |

| HOMO-LUMO Gap (ΔE) | Reflects the molecule's kinetic stability and chemical reactivity. | A small gap implies the molecule is more polarizable and reactive. |

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be used to interpret and validate experimental data.

Theoretical vibrational spectra for pyrimidine derivatives can be calculated using DFT methods. researchgate.net These calculations predict the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govresearchgate.net The analysis involves calculating the potential energy distribution (PED) to make detailed assignments for each vibrational mode. researchgate.net

For this compound, key characteristic vibrations that can be predicted include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group.

C-Cl Stretch: A vibration at a lower frequency, indicating the presence of the chloro substituent.

Pyrimidine Ring Vibrations: A series of complex stretching and bending modes characteristic of the heterocyclic aromatic ring. ijfans.org

C-H Bending Modes: In-plane and out-of-plane bending vibrations of the ring C-H bonds. ijfans.org

Comparing the calculated vibrational frequencies with experimental spectra helps confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano Group (-C≡N) | Stretching | 2240 - 2220 | Strong (IR) |

| Pyrimidine Ring | C=N, C=C Stretching | 1600 - 1400 | Medium to Strong |

| Pyrimidine Ring | Ring Breathing/Deformation | 1000 - 800 | Medium |

| C-H Bond | In-plane Bending | 1300 - 1100 | Medium to Weak |

| C-H Bond | Out-of-plane Bending | 900 - 700 | Medium to Strong |

| C-Cl Bond | Stretching | 800 - 600 | Medium to Strong |

Note: These are generalized ranges based on typical values for these functional groups and may be refined by specific DFT calculations for this molecule.

Quantum chemistry provides methods to predict the nuclear magnetic shieldings, which are then converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectroscopy. nih.govfigshare.com Methods like DFT and ab initio calculations are employed, with the Gauge-Including Atomic Orbital (GIAO) method being a common approach for calculating magnetic properties. mdpi.com

Studies on chloropyrimidines have shown that while database-driven prediction methods can be fast and accurate for ¹³C chemical shifts, quantum chemical calculations are often more precise for predicting ¹H chemical shifts and are crucial for unequivocally assigning signals in isomeric mixtures. nih.govfigshare.com The accuracy of these predictions depends significantly on the level of theory, the basis set used, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly. jchemrev.comnih.gov

For this compound, calculations would predict the chemical shifts for the two distinct protons and five distinct carbons in the molecule. The electron-withdrawing effects of the ring nitrogens, the chlorine atom, and the cyano group would cause the ring protons and carbons to be significantly deshielded, resulting in downfield chemical shifts. ucl.ac.uk

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra by calculating the energies of excited states. jchemrev.com

The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high in intensity and are associated with the conjugated π-system of the pyrimidine ring and the cyano group.

n → π transitions:* These are lower-energy, lower-intensity transitions that involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen or chlorine atoms) to a π* antibonding orbital. masterorganicchemistry.com

The calculated transition energies are correlated with the absorption maxima (λmax) in the experimental UV-Vis spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions, such as the HOMO→LUMO transition. libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

| π → π | π (HOMO or lower) → π (LUMO or higher) | High | Strong |

| n → π | n (Non-bonding) → π (LUMO or higher) | Low | Weak |

Intermolecular Interactions and Supramolecular Assembly in Pyrimidine Derivatives

Hydrogen bonding is a dominant force in the crystal engineering of pyrimidine-containing structures. The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while amino or hydroxyl substituents on the ring can act as hydrogen bond donors. A common and robust motif observed in many amino-substituted pyrimidine derivatives is the centrosymmetric R(2)2(8) ring, formed by a pair of N-H···N hydrogen bonds between two molecules. nih.govnih.gov This self-complementary base pairing creates stable dimers that can serve as fundamental building blocks for larger supramolecular assemblies. nih.gov

For instance, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds to form chains of edge-fused R(2)2(8) rings. nih.gov Similarly, substituted benzylamino-pyrimidines also form these characteristic centrosymmetric R(2)2(8) dimers via paired N-H···N hydrogen bonds. nih.gov In more complex systems, such as co-crystals involving 5-fluorocytosine, both N-H···O and N-H···N hydrogen bonds contribute to the formation of R(2)2(8) motifs, which then assemble into higher-order supramolecular ribbons. nih.gov

While this compound lacks a strong hydrogen bond donor like an amino or hydroxyl group, the pyrimidine nitrogen atoms can still act as acceptors for weaker C-H···N hydrogen bonds from neighboring molecules. The crystal structure of its isomer, 4-chloropyridine-2-carbonitrile (B100596), demonstrates the formation of one-dimensional chains through pairwise centrosymmetric C—H⋯N(nitrile) and C—H⋯N(pyridine) interactions. nih.govnih.gov This suggests that similar, albeit weaker, hydrogen bonding networks are likely to play a significant role in the solid-state packing of this compound.

Beyond classical hydrogen bonding, π-stacking interactions are a key feature in the crystal structures of aromatic heterocycles like pyrimidine. nih.govnih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In many pyrimidine derivatives, π-stacking contributes significantly to the stabilization of the crystal lattice, often working in concert with hydrogen bonds. For example, in 2-amino-4-methoxy-6-methylpyrimidine, the hydrogen-bonded chains of R(2)2(8) rings are further linked into sheets by aromatic π-π stacking interactions. nih.gov

Other non-covalent interactions also contribute to the stability of the crystal structure. These can include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and halogen bonding, where an electrophilic region on a halogen atom interacts with a nucleophile. nih.gov In chloro-substituted compounds, C-H···Cl hydrogen bonds can also be observed. fit.edu The presence of the electron-deficient pyrimidine ring and the nitrile group in this compound makes it a candidate for engaging in various π-system interactions, which are critical in stabilizing enzyme-ligand complexes and other biological assemblies. researchgate.net

Crystallographic Data Analysis and Solid-State Characteristics

While specific crystallographic data for this compound is not widely published, a detailed analysis of its isomer, 4-chloropyridine-2-carbonitrile, provides significant insight into its likely solid-state characteristics. The crystal structure of 4-chloropyridine-2-carbonitrile has been determined by X-ray diffraction, revealing its packing and intermolecular interactions. nih.govnih.goviucr.org

The compound crystallizes in the monoclinic space group P21/n. iucr.org The molecules in the crystal are linked by a combination of weak hydrogen bonds and π-stacking interactions. Specifically, head-to-head C—H⋯N(nitrile) and C—H⋯N(pyridine) interactions form one-dimensional chains, which are then assembled via offset face-to-face π-stacking. nih.govnih.gov This packing arrangement highlights the importance of both directional hydrogen bonds and non-directional π-stacking forces in defining the solid-state architecture. The planarity of the pyridine (B92270) ring is a key feature, allowing for effective stacking. nih.gov

Given the structural similarity, it is highly probable that this compound would exhibit analogous solid-state behavior, forming planar ring geometries and participating in similar intermolecular interactions, including C-H···N contacts and π-stacking, to build its crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H3ClN2 |

| Molecular Weight | 138.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.813 (5) |

| b (Å) | 14.047 (19) |

| c (Å) | 11.356 (15) |

| β (°) | 94.755 (11) |

| Volume (ų) | 606.3 (14) |

| Temperature (K) | 125 |

Data sourced from Montgomery et al. (2015). iucr.org

Future Perspectives and Advanced Research Trajectories for 4 Chloropyrimidine 2 Carbonitrile

Identification of Novel Synthetic Routes and Catalytic Systems

The synthesis of the pyrimidine (B1678525) core and its derivatives is continuously evolving, with a strong emphasis on sustainability, efficiency, and atom economy. Future research concerning 4-Chloropyrimidine-2-carbonitrile will likely focus on adopting and developing more advanced synthetic strategies.

Key research directions include:

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions allows for the rapid and efficient assembly of complex pyrimidine structures. acs.orgacs.org Future work could devise MCRs that directly yield functionalized this compound analogues, minimizing intermediate isolation steps and waste.

Advanced Catalytic Systems: Modern catalysis offers a vast toolkit to improve pyrimidine synthesis. Research is moving towards the use of various metal catalysts and organocatalysts. acs.orgacs.orgorganic-chemistry.org For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a sustainable approach that could be adapted. acs.org

Sustainable and Green Chemistry Approaches: The use of greener solvents, catalyst-free conditions, and recyclable catalysts like magnetic nanocatalysts are becoming increasingly important. acs.orgnih.gov Future syntheses of this compound or its precursors could be redesigned to incorporate these principles, reducing the environmental impact.

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalyst Type | Example Catalyst | Potential Application for this compound | Reference |

|---|---|---|---|

| Transition Metal | Iridium-PN5P Pincer Complexes | Regioselective, multicomponent synthesis of the pyrimidine core from simpler building blocks like alcohols and amidines. | acs.org |

| Heterogeneous | Fe3O4 Nanoparticles | Eco-friendly, reusable catalyst for one-pot synthesis of pyrimidine derivatives. | acs.org |

| Metal Salt | Zinc Chloride (ZnCl2) | Single-step, three-component coupling to form substituted pyrimidines. | organic-chemistry.org |

| Organocatalyst | L-proline | Lewis acid catalysis for the formation of pyrimidine-fused systems. | acs.org |

Exploration of Unconventional Reactivity and Transformative Pathways

Beyond the well-documented nucleophilic aromatic substitution (SNAr) at the C4 position, future studies will likely delve into less conventional reactivity patterns of this compound. smolecule.com

Potential areas of exploration include:

C-H Functionalization: Direct C-H activation and functionalization of the pyrimidine ring at positions other than those bearing the chloro and nitrile groups would open up new avenues for creating diverse derivatives without the need for pre-functionalized starting materials.

Novel Cycloaddition Reactions: Investigating the participation of the pyrimidine core or the nitrile group in novel pericyclic reactions could lead to the synthesis of unique polycyclic and fused heterocyclic systems. acs.org

Transformations of the Nitrile Group: While the nitrile group can be hydrolyzed or reduced, exploring its use in more complex transformations, such as [2+2+2] cycloadditions or as a directing group for remote functionalization, could yield novel molecular architectures.

Table 2: Prospective Unconventional Reactions

| Reaction Type | Reactive Site(s) | Potential Product Class |

|---|---|---|

| C-H Arylation | C5-H | 5-Aryl-4-chloropyrimidine-2-carbonitriles |

| [4+2] Cycloaddition | Pyrimidine Ring | Fused Polycyclic Heterocycles |

| Nitrile-Directed C-H Activation | C5-H | 5-Functionalized Pyrimidines |

Rational Design of Derivatives for Targeted Synthetic Applications

The strategic design of new derivatives of this compound for specific applications in synthesis and medicinal chemistry is a promising research trajectory. This involves leveraging structure-activity relationship (SAR) data to guide the synthesis of molecules with enhanced properties. nih.govresearchgate.net

Future design strategies may focus on:

Bioisosteric Replacement: The pyrimidine ring is a known bioisostere for purines, which can facilitate uptake into cells and interaction with biological targets. frontiersin.org The rational design of derivatives can build upon this principle for applications in drug discovery.

Targeted Library Synthesis: Creating focused libraries of compounds by systematically varying the substituent introduced at the C4 position. The resulting compounds can be screened for a range of biological activities, from antimicrobial to anticancer effects. nih.govnih.gov

Fine-Tuning Electronic Properties: The electron-withdrawing nature of the pyrimidine ring and the nitrile group can be modulated by the introduction of different substituents at the C4 position. This allows for the fine-tuning of the molecule's electronic properties for applications in materials science or as ligands for catalysis.

Table 3: Examples of Rationally Designed Derivatives and Potential Applications

| Derivative Class | Design Rationale | Target Application | Reference |

|---|---|---|---|

| 4-Amino Derivatives | Substitution of the chloro group with various amines. | Kinase inhibitors for cancer therapy. | chemicalbook.com |

| 4-Aryl Derivatives | Suzuki or other cross-coupling reactions to introduce aryl groups. | Materials for organic light-emitting diodes (OLEDs). | researchgate.net |

Integration of In Silico Methods for Predictive Synthesis and Reaction Design

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. Their integration into the study of this compound can accelerate discovery and innovation.

Key applications of in silico methods include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most reactive sites on the molecule, elucidate reaction mechanisms, and calculate activation barriers for different reaction pathways. This can guide the choice of reagents and conditions for desired transformations.

Virtual Screening and Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict the binding affinity of designed derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the prioritization of synthetic targets.

Pharmacokinetic Prediction (ADME): In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to design derivatives with better drug-like properties from the outset. nih.govfrontiersin.org

Table 4: In Silico Tools and Their Applications

| In Silico Method | Specific Application for this compound | Potential Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electrostatic potential map and frontier molecular orbitals. | Prediction of regioselectivity in electrophilic and nucleophilic reactions. | nih.govfrontiersin.org |

| Molecular Docking | Docking of virtual derivatives into the active sites of enzymes (e.g., kinases). | Identification of potent and selective inhibitors for synthesis. | nih.govresearchgate.net |

Outlook on Advanced Applications in Chemical Biology and Material Science

The unique electronic and structural features of this compound make it an attractive platform for the development of advanced materials and chemical biology tools.

Future applications may include:

Chemical Probes and Biosensors: Derivatives of this compound could be designed as fluorescent probes for bioimaging or as sensors for detecting specific analytes. rsc.orgnih.gov The pyrimidine core's ability to interact with biological molecules, combined with tunable photophysical properties, is key to this application.

Organic Electronics: Pyrimidine derivatives have been investigated for their use in organic electronics, such as OLEDs. researchgate.netnih.gov The electron-deficient nature of the pyrimidine ring makes it a good electron-transporting material. Further functionalization of this compound could lead to novel materials with tailored optoelectronic properties.

Functional Polymers: The reactive handles on this compound allow for its incorporation into polymer chains as a functional monomer. This could lead to the development of novel polymers with specific recognition properties, catalytic activity, or stimuli-responsiveness.

Table 5: Potential Advanced Applications

| Field | Specific Application | Rationale | Reference |

|---|---|---|---|

| Chemical Biology | Fluorescent probes for cellular imaging. | The pyrimidine scaffold can be functionalized with fluorophores, and its interactions with biomolecules can modulate the fluorescent signal. | nih.gov |

| Material Science | Electron-transporting materials for OLEDs. | The electron-deficient pyrimidine ring can facilitate electron transport in electronic devices. | researchgate.netnih.gov |

Q & A

Basic Synthesis Methods

Q1: What are the established synthetic routes for 4-Chloropyrimidine-2-carbonitrile, and what are the critical reaction conditions? Methodological Answer: The compound is typically synthesized via chlorination of pyrimidine precursors. For example, Kalogirou and Koutentis demonstrated that 4,6-dichloro-2-(methylthio)pyrimidine can undergo chlorination with sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃) under reflux conditions (80–100°C) in anhydrous solvents like dichloromethane or acetonitrile . Key steps include:

- Precursor Activation: Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.

- Temperature Control: Maintaining reflux to avoid side reactions (e.g., hydrolysis of the nitrile group).

- Workup: Neutralization with aqueous NaHCO₃ followed by column chromatography for purification.

Yields range from 60–85% depending on the chlorinating agent and solvent system .

Advanced Synthesis Optimization

Q2: How can reaction conditions be optimized to improve yield and purity in large-scale syntheses? Methodological Answer: Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to prevent decomposition .

- Catalyst Screening: Substituting AlCl₃ with milder catalysts (e.g., FeCl₃) reduces byproduct formation .

- Stepwise Chlorination: Sequential addition of chlorinating agents (e.g., POCl₃ followed by SO₂Cl₂) enhances regioselectivity .

- In Situ Monitoring: Techniques like TLC or HPLC-MS track reaction progress and identify intermediates .

A comparative study showed that using POCl₃ in acetonitrile at 90°C achieved 92% purity (by NMR) versus 78% with SO₂Cl₂ in dichloromethane .

Structural Characterization

Q3: What spectroscopic and analytical methods are most reliable for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy:

- Infrared (IR) Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and 750–780 cm⁻¹ (C-Cl) .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 154.0 (calculated for C₅H₂ClN₃) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives .

Contradictions in Reported Data

Q4: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility)? Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Reproducibility Checks: Replicate synthesis and purification steps using identical conditions .

- Analytical Cross-Validation: Compare DSC (melting point) and HPLC (purity) data across labs .

- Solvent Recrystallization: Test solubility in diverse solvents (e.g., ethanol vs. DMSO) to identify stable polymorphs .

For example, melting points reported as 145–148°C vs. 152–154°C may reflect differing crystal packing.

Reactivity and Functionalization

Q5: What nucleophilic substitution reactions are feasible at the 4-chloro position, and how do solvents influence selectivity? Methodological Answer: The 4-chloro group is highly reactive due to electron-withdrawing effects of the nitrile. Common substitutions include:

- Amination: Reaction with NH₃/MeOH at 60°C yields 4-aminopyrimidine-2-carbonitrile (85% yield) .

- Suzuki Coupling: Pd-catalyzed cross-coupling with arylboronic acids in THF/H₂O (2:1) at 80°C .

- Solvent Effects: Polar solvents (e.g., DMF) favor SNAr mechanisms, while nonpolar solvents (toluene) promote radical pathways .

Kinetic studies show that electron-deficient arylboronic acids react 3–5× faster than electron-rich analogs .

Applications in Medicinal Chemistry

Q6: How is this compound utilized as a building block in kinase inhibitor development? Methodological Answer: The compound serves as a scaffold for ATP-competitive kinase inhibitors. For example:

- JAK2 Inhibitors: Substitution at the 4-position with pyrazole groups enhances binding affinity (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

- Structural Modifications: Introducing sulfonamide groups at the 2-cyano position improves solubility and bioavailability .

- In Silico Modeling: Docking studies (e.g., Glide SP) predict binding poses in kinase active sites, guiding synthetic prioritization .

A 2020 study reported a derivative with 94% inhibition of EGFR-T790M in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products